

# Tranilast sodium cost-effectiveness analysis research use

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**Compound Focus:** Tranilast sodium

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## Research Applications & Experimental Data

The table below summarizes the primary research applications of Tranilast and key supporting experimental findings.

Research Area	Proposed Mechanism of Action	Key Experimental Findings	Relevant Models/Studies
<b>Fibrotic Disorders</b> [1] [2]	Suppression of <b>TGF-<math>\beta</math></b> expression and signaling; inhibition of collagen synthesis in fibroblasts [1] [3] [2].	Attenuated cardiac fibrosis, reduced collagen content, and inhibited TGF- $\beta$ -induced fibroblast differentiation [1] [2].	<i>In vivo</i> rat models of hypertensive heart failure and diabetic cardiomyopathy [1].
<b>Proliferative Disorders &amp; Cancer</b> [1] [2]	Inhibition of <b>TGF-<math>\beta</math></b> signaling; induction of cell cycle arrest and apoptosis; down-regulation of stem cell markers [2].	Dose-dependent reduction in cancer cell proliferation; inhibition of tumor growth and metastasis (e.g., >90% reduction in lung metastasis in a murine breast cancer model) [2].	<i>In vitro</i> studies on prostate, breast, glioma, and pancreatic cancer cell lines; <i>in vivo</i> studies in SCID and BALB/c mouse models [2].

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<b>Cardioprotection in Muscular Dystrophy</b> [4]	Inhibition of <b>TRPV2</b> , a stretch-sensitive calcium channel, reducing detrimental calcium influx in cardiomyocytes [4].	Stabilization of cardiac indices (BNP, FS); <b>80.7% survival rate</b> over a 144-week study with no cardiac-related deaths [4].	Single-arm, open-label multicenter clinical trial in patients with muscular dystrophy and advanced heart failure [4].
<b>Inflammatory &amp; Allergic Conditions</b> [1] [5]	Inhibition of chemical mediator release (histamine, prostaglandins) from mast cells; suppression of <b>NLRP3 inflammasome</b> activation [1] [5].	Proposed as a potential adjunct therapy for severe COVID-19 to mitigate cytokine storm and acute inflammation [5].	Preclinical models; a recent analytical study highlighting its potential application [5].

## Experimental Protocols from Key Studies

To facilitate your research, here are detailed methodologies from two pivotal studies on Tranilast.

**1. Protocol for Investigating Anti-fibrotic Effects (In Vivo)** This methodology is based on studies in rodent models of diabetic cardiomyopathy [1].

- **Animal Model:** Diabetic rats (e.g., induced by streptozotocin).
- **Dosing:** Tranilast is typically administered orally via gavage. A common dose found in literature is **150 mg/kg, twice daily** (totaling 300 mg/kg/day) [3].
- **Duration:** Treatment periods vary; one study administered Tranilast from day 28 to 182 post-myocardial infarction [3].
- **Endpoint Analysis:**
  - **Histology:** Analyze heart tissue sections for collagen deposition using stains like Masson's Trichrome or Picrosirius Red.
  - **Biochemical Assay:** Use **High-Performance Liquid Chromatography (HPLC)** to quantitatively determine hydroxyproline content, a marker for total collagen [3].
  - **Molecular Analysis:** Measure levels of phospho-Smad2 (a key downstream component of the TGF- $\beta$  signaling pathway) in cardiac tissue via Western Blot to confirm pathway inhibition [1].

**2. Protocol for Investigating Anti-proliferative Effects (In Vitro)** This methodology is derived from experiments on cancer cell lines [2].

- **Cell Lines:** Various human cancer cell lines can be used (e.g., MDA-MB-231 for breast cancer, LNCaP for prostate cancer).
- **Compound Preparation:** Prepare a stock solution of Tranilast in **DMSO** (e.g., 50-65 mg/mL) [6]. Further dilute in cell culture medium for treatments. Common effective concentrations in studies range from **0.1 to 1.0 mM** [2].
- **Assays:**
  - **Proliferation:** Use the **MTT assay** to assess dose-dependent inhibition of cell proliferation after 48-72 hours of treatment.
  - **Cell Cycle Analysis:** Use flow cytometry (e.g., propidium iodide staining) to demonstrate Tranilast-induced **G0/G1 cell cycle arrest** [2].
  - **Apoptosis:** Use Annexin V/PI staining and flow cytometry to quantify the induction of apoptosis.
  - **Migration/Invasion:** Use a **wound-healing assay** or a Boyden chamber assay to show suppressed cell migration and invasiveness [2].

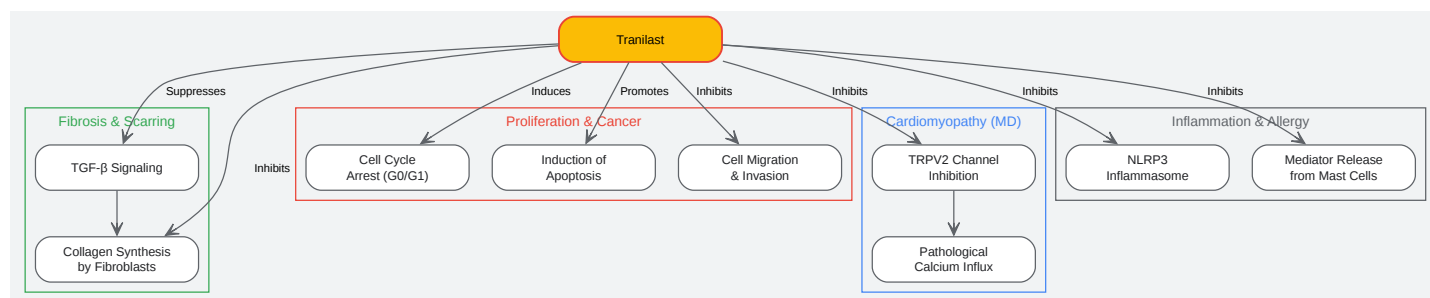
## Guidance on Sourcing and Cost Analysis

Since the search results did not contain specific cost data, here is a practical approach to obtain this information for your analysis.

- **Contact Suppliers Directly:** The most reliable way to obtain current pricing is to request quotes from chemical manufacturers and suppliers. One supplier identified in the search results is **BioCrick** [7]. Other life science chemical companies (e.g., InvivoChem [6], Sigma-Aldrich, Tocris) should also be contacted for competitive quotations.
- **Consider Dosage and Purity:** When comparing costs, note that Tranilast is available in different forms (e.g., free acid, sodium salt) and purities (e.g.,  $\geq 98\%$  for research use) [7] [6]. Ensure you are comparing equivalent products.
- **Framework for Cost-Effectiveness Analysis (CEA):** For a formal CEA in a research context, you would typically compare Tranilast against other experimental therapeutic candidates (e.g., other TGF- $\beta$  inhibitors). The analysis would weigh the **total cost of treatment** (drug cost + administration) against a relevant **outcome measure** (e.g., IC50 value for anti-proliferative effect, reduction in fibrosis score per unit of cost). The clinical study in muscular dystrophy used a dose of **100 mg three times daily** in patients, which can serve as a benchmark for human dose calculations [4].

## Tranilast Mechanisms of Action

The following diagram synthesizes the primary mechanisms of action of Tranilast as identified in the search results, illustrating its multi-targeted profile.



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